molecular formula C12H16ClNO3 B2921183 Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate CAS No. 2418695-01-7

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate

Cat. No.: B2921183
CAS No.: 2418695-01-7
M. Wt: 257.71
InChI Key: LJTWYSINFADMOJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is a chemical compound that features a tert-butyl group, a chloro-substituted phenyl ring, and a carbamate functional group

Scientific Research Applications

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a stabilizer in certain formulations.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Acute 1 . It has hazard statements H302 - H400 and precautionary statements P264 - P270 - P273 - P301 + P312 - P391 - P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chloro-4-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The chloro group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy-substituted phenyl carbamates.

    Substitution: Amino or thio-substituted phenyl carbamates.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The chloro and hydroxyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(4-hydroxycyclohexyl)carbamate: Similar structure but with a cyclohexyl ring instead of a phenyl ring.

    Tert-butyl N-(4-hydroxyphenyl)carbamate: Lacks the chloro substituent on the phenyl ring.

Uniqueness

Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate is unique due to the presence of both chloro and hydroxyl groups on the phenyl ring, which can influence its reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(15)6-10(8)13/h4-6,15H,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTWYSINFADMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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